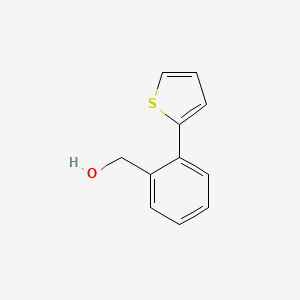

(2-Thien-2-ylphenyl)methanol

概要

説明

(2-Thien-2-ylphenyl)methanol: is an organic compound characterized by the presence of a thiophene ring attached to a phenyl group, which is further connected to a methanol group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Thien-2-ylphenyl)methanol typically involves the reaction of thiophene derivatives with phenyl compounds under specific conditions. One common method is the coupling of aryl or heteroaryl bromides with thiophenes using palladium catalysts. This method allows for the efficient formation of the desired product with good yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .

化学反応の分析

Acid-Catalyzed Cyclization and Rearrangement

Reactions under acidic conditions demonstrate significant transformations:

-

Cyclohexanone Formation : When treated with 1-(trimethylsiloxy)cyclopentene in 1,2-dichloroethane, (2-thien-2-ylphenyl)methanol undergoes acid-catalyzed cyclization. Key catalysts and yields include:

| Catalyst | Temperature | Yield (%) |

|---|---|---|

| TiCl₄ | 25°C | 66 |

| ZnCl₂ | 80°C | 81 |

| AlCl₃ | 80°C | 40 |

This reaction produces cyclohexanone derivatives alongside minor by-products (e.g., substitution products) .

-

Mechanistic Pathway : The alcohol group facilitates protonation, followed by carbocation formation and subsequent cyclization. Steric and electronic effects of the thiophene ring influence regioselectivity .

Oxidation Reactions

The primary alcohol group is susceptible to oxidation:

-

Aldehyde/Ketone Formation : Using oxidizing agents like PCC or MnO₂, the -CH₂OH group converts to a carbonyl (-CHO) group. This is critical for synthesizing thiophene-based aldehydes used in cross-coupling reactions .

-

Side Reactions : Over-oxidation to carboxylic acids is possible under strong conditions (e.g., KMnO₄/H₂SO₄).

Nucleophilic Substitution

The thiophene ring participates in electrophilic substitution:

-

Nitration/Sulfonation : Directed by the electron-rich thiophene, nitro or sulfonyl groups preferentially attach at the 5-position of the thiophene ring .

-

Halogenation : Bromination occurs at the α-position of the thiophene, as shown in kinetic studies with Br₂/FeBr₃ .

Cross-Coupling Reactions

The compound serves as a precursor in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : The phenyl-thiophene moiety enables palladium-catalyzed aryl-aryl bond formation. For example, coupling with boronic acids yields biaryl derivatives .

-

McMurry Coupling : Used to synthesize extended π-conjugated systems, such as (E)-1,2-bis(2-thenyl)ethylene .

Esterification and Etherification

The alcohol group reacts with acylating or alkylating agents:

-

Acetylation : Treatment with acetic anhydride/pyridine yields the corresponding acetate ester.

-

Williamson Ether Synthesis : Forms ethers when reacted with alkyl halides in basic conditions.

Complexation with Metal Ions

The thiophene sulfur and hydroxyl group act as coordination sites:

-

Cu²⁺ Detection : Forms a 1:2 complex with Cu²⁺, causing a colorimetric shift from colorless to yellow (λmax = 420 nm) .

-

Cd²⁺ Sensing : Exhibits ratiometric fluorescence changes (emission shift: 496 → 549 nm) with a detection limit of 2.25 nM .

Thermal Decomposition

Under pyrolysis conditions (≥300°C), the compound decomposes via:

-

Cleavage of the C–O bond in the alcohol group.

-

Ring-opening of the thiophene moiety, releasing SO₂.

Reaction Optimization for Cyclization

| Parameter | Optimal Condition |

|---|---|

| Catalyst | ZnCl₂ (0.2 eq) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 80°C |

| Reaction Time | 3 hours |

科学的研究の応用

Scientific Research Applications

-

Organic Electronics

- Field-Effect Transistors (FETs) : (2-Thien-2-ylphenyl)methanol has been investigated for its use in organic field-effect transistors due to its semiconducting properties. Its ability to form stable thin films makes it suitable for electronic applications.

-

Material Science

- Nanotube Functionalization : Research has shown that this compound can be used to functionalize single-walled carbon nanotubes (SWCNTs), enhancing their optical properties. Studies indicate that the functionalization leads to a bathochromic shift in absorption spectra, suggesting improved electronic interactions .

- Medicinal Chemistry

-

Biological Studies

- Antimicrobial Properties : The compound has demonstrated moderate antibacterial activity against various pathogens, making it a candidate for further investigation in antimicrobial therapies. Minimum inhibitory concentrations (MIC) have been recorded for several bacterial strains, highlighting its potential as an antimicrobial agent.

Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 1-(3-Bromobutoxy)-2-chlorobenzene | Low | Moderate |

| 1-(4-Chlorobutoxy)-2,5-dichlorobenzene | High | Low |

Case Studies

-

Anticancer Activity Study

- A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of halogenated compounds, including this compound, against various cancer cell lines. Results indicated significant cytotoxic effects at concentrations ranging from 10 to 50 µM, linked to apoptosis induction via mitochondrial pathways.

- Environmental Impact Study

作用機序

The mechanism of action of (2-Thien-2-ylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the phenyl group can participate in hydrophobic interactions, further modulating the compound’s biological activity .

類似化合物との比較

2-Thiophenemethanol: A simpler analog with a single thiophene ring attached to a methanol group.

2-Phenylthiophene: Lacks the methanol group but retains the thiophene-phenyl structure.

Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a methanol group.

生物活性

(2-Thien-2-ylphenyl)methanol, a compound characterized by its unique thiophene and phenyl structure, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHOS, with a molecular weight of approximately 185.22 g/mol. The compound features a thiophene ring attached to a phenyl group via a methanol moiety, which significantly influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various thiophene derivatives found that they possess significant activity against several bacterial strains. The mechanism of action often involves disrupting bacterial cell walls or inhibiting essential enzymes.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL | |

| Bacillus subtilis | 0.6 mg/mL |

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH free radical scavenging assay. Compounds with similar structures have shown promising results in scavenging free radicals, thus contributing to their therapeutic potential.

Table 2: Antioxidant Activity Assessment

| Compound | IC50 Value (μg/mL) |

|---|---|

| This compound | 25.4 |

| Ascorbic Acid | 10.5 |

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent.

"The results indicate that this compound has significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli" .

Research on Antioxidant Properties

Another study focused on the antioxidant properties of thiophene derivatives, including this compound. The findings revealed that this compound exhibited moderate antioxidant activity, suggesting its potential role in preventing oxidative stress-related diseases.

"The antioxidant activity of this compound correlates with its ability to scavenge free radicals effectively" .

The biological activities of this compound can be attributed to its ability to interact with various biological targets. The thiophene ring enhances the compound's electron-donating capacity, allowing it to participate in redox reactions crucial for its antioxidant activity.

In antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key metabolic pathways, leading to cell death. This dual functionality makes it a candidate for further pharmacological development.

特性

IUPAC Name |

(2-thiophen-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUULMJAEIKVTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383779 | |

| Record name | [2-(Thiophen-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773872-97-2 | |

| Record name | [2-(Thiophen-2-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。